Glemanserin

Catalog No.
S528937
CAS No.
107703-78-6
M.F
C20H25NO
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glemanserin

CAS Number

107703-78-6

Product Name

Glemanserin

IUPAC Name

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2

InChI Key

AXNGJCOYCMDPQG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alpha-phenyl-1-(2-phenylethyl)-4-piperidinemethanol, MDL 11939, MDL-11,939

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

The exact mass of the compound Glemanserin is 295.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glemanserin (CAS 107703-78-6), also known as MDL-11939, is a highly selective, orally active 5-HT2A receptor antagonist. As a piperidine-methanol derivative, it serves as a critical pharmacological tool for isolating 5-HT2A-mediated pathways. Unlike many conventional serotonin receptor ligands that exhibit partial or inverse agonism, glemanserin is distinguished by its true neutral antagonism across multiple G-protein coupled pathways [1]. Its high binding affinity (Ki = 2.5 nM for human 5-HT2A), >100-fold selectivity over the closely related 5-HT2C subtype, and reliable solubility profile make it an essential procurement choice for neuropharmacological screening, behavioral assays, and signal transduction research requiring absolute baseline receptor silencing .

Substituting glemanserin with common benchmark 5-HT2A antagonists, such as ketanserin or pimavanserin, frequently compromises assay integrity due to biased signaling and inverse agonism. While ketanserin is widely procured as a standard antagonist, it exhibits partial agonist activity on the Gq/11 pathway in human cortical tissues, introducing artifactual signal transduction [1]. Similarly, modern atypical agents like pimavanserin act as inverse agonists on the Gi1 pathway, actively suppressing constitutive receptor activity rather than simply blocking it[2]. For researchers and assay developers requiring a true neutral antagonist that cleanly blocks both Gq/11 and Gi1 pathways without altering basal receptor tone, generic substitution leads to confounded data and irreproducible functional assays.

Elimination of Biased Agonism Artifacts in G-Protein Coupling

In human prefrontal cortex membrane assays measuring[35S]GTPγS binding, the benchmark antagonist ketanserin acts as a partial agonist, promoting a stimulatory response on Gαq/11 proteins (Emax = 123%). In contrast, glemanserin (MDL-11939) functions as a true neutral antagonist. When co-incubated at 10 μM, glemanserin completely antagonizes the ketanserin-induced Gq/11 stimulation, returning the system to basal levels without exhibiting any intrinsic stimulatory or inverse agonist activity on either Gαq/11 or Gαi1 pathways [1].

Evidence DimensionIntrinsic activity on Gαq/11 pathway ([35S]GTPγS binding)
Target Compound Data0% intrinsic stimulation (neutral antagonism at 10 μM)
Comparator Or BaselineKetanserin (Emax = 123% stimulatory response)
Quantified DifferenceComplete elimination of artifactual G-protein activation
ConditionsHuman dorsolateral prefrontal cortex (DLPFC) membrane [35S]GTPγS binding assay

Procuring glemanserin prevents false-positive signal transduction artifacts that occur when using ketanserin as a baseline antagonist in GPCR functional assays.

High-Fidelity 5-HT2A Selectivity Over 5-HT2C Subtypes

A primary procurement risk with early-generation serotonin antagonists is cross-reactivity with the 5-HT2C receptor, which confounds behavioral and metabolic data. Glemanserin demonstrates high binding affinity for the human 5-HT2A receptor (Ki = 2.5 nM) while maintaining over 100-fold selectivity against the 5-HT2C receptor . This quantitative separation ensures that downstream phenotypic effects, such as the suppression of morphine-induced behavioral sensitization, are exclusively mediated by 5-HT2A blockade rather than off-target 5-HT2C engagement [1].

Evidence DimensionReceptor subtype binding affinity (Ki)
Target Compound DataKi = 2.5 nM (5-HT2A); >250 nM (5-HT2C)
Comparator Or BaselineBroad-spectrum 5-HT antagonists (e.g., metergoline, Ki = ~1-2 nM for both 5-HT2A and 5-HT2C)
Quantified Difference>100-fold selectivity for 5-HT2A over 5-HT2C
ConditionsIn vitro radioligand binding assays

Enables researchers to definitively isolate 5-HT2A-specific mechanisms in complex in vivo models without the confounding variables of 5-HT2C cross-reactivity.

Formulation Reliability and Stock Solution Stability

For industrial and high-throughput laboratory workflows, lipophilic GPCR ligands often present solubility bottlenecks. Glemanserin exhibits robust solubility in standard assay solvents, achieving concentrations of ≥8 mg/mL (approximately 27 mM) in DMSO . This high solubility threshold allows for the preparation of concentrated, stable stock solutions that can be aliquoted and stored at -80°C for up to 6 months without precipitation or degradation, outperforming more crystalline or poorly soluble analogs that require complex surfactant mixtures .

Evidence DimensionMaximum stable stock concentration in DMSO
Target Compound Data≥8 mg/mL (27 mM)
Comparator Or BaselinePoorly soluble lipophilic GPCR ligands (<5 mM typical limit)
Quantified Difference>5-fold higher working stock concentration capacity
ConditionsStandard laboratory formulation (DMSO at ambient preparation, -80°C storage)

Ensures reproducible dosing and prevents compound precipitation in automated liquid handling systems or in vivo injection vehicles.

Baseline Calibration in GPCR Biased Signaling Assays

Because glemanserin is a true neutral antagonist that lacks the partial Gq/11 agonism of ketanserin and the Gi1 inverse agonism of pimavanserin, it is the optimal procurement choice for calibrating baseline receptor tone in functional assays. It allows assay developers to accurately measure the intrinsic efficacy of novel 5-HT2A ligands without the confounding background noise of standard reference antagonists [1].

In Vivo Models of Substance Withdrawal and Behavioral Sensitization

Glemanserin's >100-fold selectivity for 5-HT2A over 5-HT2C makes it highly suitable for in vivo behavioral models, such as opioid withdrawal and locomotor sensitization. Researchers can administer glemanserin to isolate the specific role of 5-HT2A in cortical dopamine release and oxidative stress pathways, avoiding the mixed behavioral phenotypes caused by non-selective agents [2].

High-Throughput Neuropharmacological Screening

The compound's high DMSO solubility (≥27 mM) and long-term stability in frozen aliquots make it an ideal reference antagonist for high-throughput screening (HTS) campaigns. It integrates seamlessly into automated liquid handling workflows for cell-based calcium flux or GTPγS binding assays, ensuring consistent well-to-well reproducibility without the risk of compound precipitation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.193614421 Da

Monoisotopic Mass

295.193614421 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X96LS7MC5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2 [HSA:3356 3357 3358] [KO:K04157]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

132553-86-7
107703-78-6

Wikipedia

Glemanserin

Dates

Last modified: 08-15-2023

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